Aspartyl-alanyl-diketopiperazine

Overview

Description

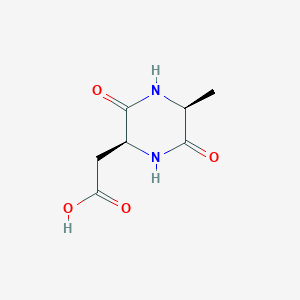

Aspartyl-alanyl-diketopiperazine is a small molecule compound that belongs to the class of organic compounds known as alpha amino acids and derivatives. It is characterized by the presence of a diketopiperazine ring, which is a cyclic dipeptide structure.

Biochemical Analysis

Biochemical Properties

Aspartyl-alanyl-diketopiperazine plays a significant role in biochemical reactions, particularly in the modulation of immune responses. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with T lymphocytes, where it modulates the inflammatory immune response through pathways associated with T cell anergy . Additionally, this compound has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This inhibition is crucial in reducing inflammatory cytokine production by T cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In T lymphocytes, it reduces the production of inflammatory cytokines, thereby modulating the immune response . This compound also influences cell signaling pathways, particularly those involving NF-κB, leading to changes in gene expression and cellular metabolism . By inhibiting NF-κB, this compound can reduce inflammation and promote a more regulated immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and pathways. It binds to and inhibits NF-κB, preventing the transcription of pro-inflammatory genes . This inhibition is achieved through the modulation of signaling pathways that lead to the activation of NF-κB. Additionally, this compound may interact with other proteins and enzymes involved in immune regulation, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and interaction with other molecules . Long-term studies have shown that this compound can maintain its anti-inflammatory effects over extended periods, although the exact duration of its stability and activity may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates the immune response without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to immune regulation. It interacts with enzymes and cofactors that modulate its activity and stability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, where it can exert its biological effects. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach specific sites to modulate immune responses effectively .

Subcellular Localization

This compound is localized in various subcellular compartments, where it can interact with target molecules and exert its effects . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity, as it allows this compound to modulate specific cellular processes and pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspartyl-alanyl-diketopiperazine can be synthesized through the cyclization of dipeptides. One common method involves the condensation of aspartic acid and alanine, followed by cyclization to form the diketopiperazine ring. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Aspartyl-alanyl-diketopiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The diketopiperazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized diketopiperazines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of aspartyl-alanyl-diketopiperazine involves its interaction with specific molecular targets and pathways. One of the primary targets is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This compound acts as an inhibitor of NF-κB, thereby reducing the expression of pro-inflammatory genes and modulating immune responses . Additionally, the compound’s ability to form hydrogen bonds and interact with various proteins contributes to its biological activity .

Comparison with Similar Compounds

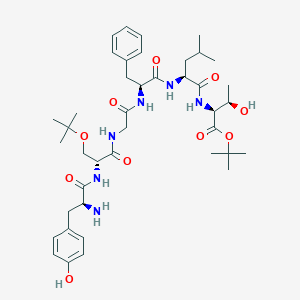

Aspartyl-alanyl-diketopiperazine is unique due to its specific diketopiperazine ring structure and its ability to modulate immune responses. Similar compounds include other diketopiperazines such as:

Cyclo(L-aspartyl-L-phenylalanyl):

Cyclo(L-prolyl-L-leucyl): Known for its antimicrobial properties and use in the synthesis of bioactive peptides.

Cyclo(L-tyrosyl-L-tyrosyl): Studied for its antioxidant and anti-inflammatory activities.

These compounds share the diketopiperazine ring structure but differ in their amino acid composition and specific biological activities.

Properties

IUPAC Name |

2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLCUCVJZVRNDC-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110954-19-3 | |

| Record name | Aspartyl-alanyl-diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110954193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartyl-alanyl-diketopiperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14940 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARTYL-ALANYL-DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9CHM391D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Aspartyl-alanyl-diketopiperazine impact immune response, specifically in the context of T lymphocytes?

A1: Research suggests that DA-DKP exhibits immunosuppressive effects by modulating T lymphocyte activity. [, ] Specifically, DA-DKP increases the activation of the guanosine triphosphatase Rap1 within these cells. [] This, in turn, leads to a decrease in the activation of transcription factors like ATF-2 (activating transcription factor-2) and c-jun, which play crucial roles in regulating the production of important cytokines such as interferon-gamma and tumor necrosis factor-alpha. [] Consequently, the presence of DA-DKP can lead to a reduced production of these cytokines by activated T lymphocytes. [, ] This modulation of the T cell receptor signaling pathway by DA-DKP is similar to mechanisms observed in T-lymphocyte anergy, a state of immune tolerance. []

Q2: What is the significance of finding this compound in commercial human serum albumin preparations?

A2: Studies have detected notable concentrations of DA-DKP in various commercially available human serum albumin (HSA) preparations. [] This finding is significant because these HSA preparations are frequently used in clinical settings. [] The presence of DA-DKP in these preparations raises concerns as it has been shown to inhibit the production of interferon-gamma and tumor necrosis factor-alpha by activated human peripheral blood mononuclear cells (PBMCs) in vitro. [] This immunosuppressive effect may have unintended consequences, particularly in critically ill patients who are already immunocompromised. [] The discovery of DA-DKP in HSA preparations emphasizes the need for further investigation into its potential impact on clinical outcomes and the development of strategies to mitigate potential risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B11444.png)

![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)